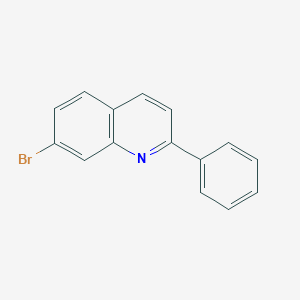
7-Bromo-2-phenylquinoline
Overview
Description
7-Bromo-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-phenylquinoline can be achieved through several methods. One common approach involves the bromination of 2-phenylquinoline. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under reflux conditions in an appropriate solvent such as chloroform or carbon tetrachloride.
Another method involves the cyclization of 2-phenyl-3-(2-bromoaryl)acrylonitrile. This reaction is catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride etherate. The reaction is performed under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: The phenyl group can be oxidized to form quinoline-2-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. This reaction is usually performed using hydrogen gas in the presence of a palladium or platinum catalyst.
Common Reagents and Conditions
Substitution: Potassium carbonate, sodium hydride, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) as solvents.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, or sulfuric acid as solvents.
Reduction: Hydrogen gas, palladium on carbon, platinum oxide, ethanol, or methanol as solvents.
Major Products Formed
Substitution: 7-Amino-2-phenylquinoline, 7-Thio-2-phenylquinoline, 7-Alkoxy-2-phenylquinoline.
Oxidation: this compound-2-carboxylic acid.
Reduction: 7-Bromo-2-phenyl-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
7-Bromo-2-phenylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. It serves as a precursor in the preparation of ligands for coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its derivatives are being investigated for their ability to inhibit specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other fine chemicals. Its derivatives are also employed in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-phenylquinoline and its derivatives depends on their specific biological targets. For example, some derivatives may inhibit the activity of enzymes such as DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death. Others may interact with receptors or ion channels, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the bromine atom at the 7th position, resulting in different reactivity and biological activity.
7-Chloro-2-phenylquinoline: Contains a chlorine atom instead of bromine, which may affect its chemical properties and biological interactions.
7-Bromoquinoline: Lacks the phenyl group at the 2nd position, leading to different chemical behavior and applications.
Uniqueness
7-Bromo-2-phenylquinoline is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for targeted modifications and the development of derivatives with tailored properties for various applications.
Properties
IUPAC Name |
7-bromo-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUXWUPPMOLJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591600 | |
| Record name | 7-Bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203578-65-7 | |
| Record name | 7-Bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


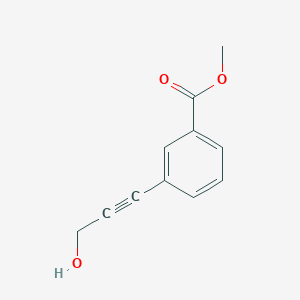
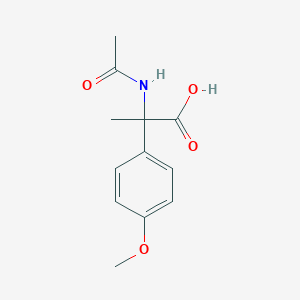
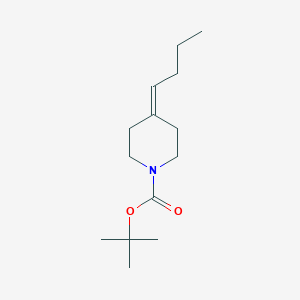
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)

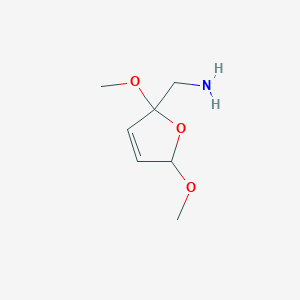
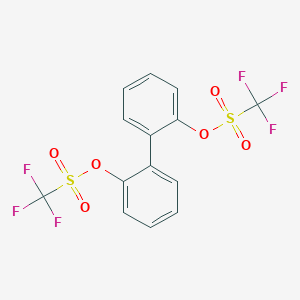
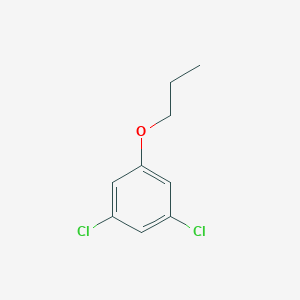
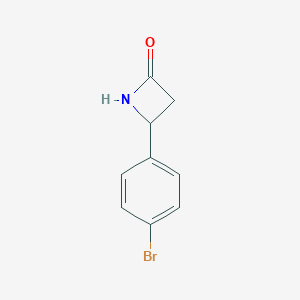
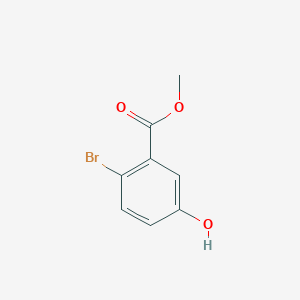
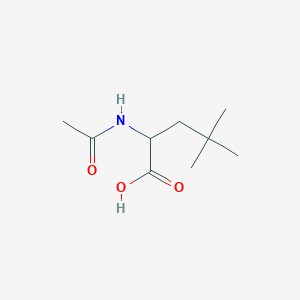
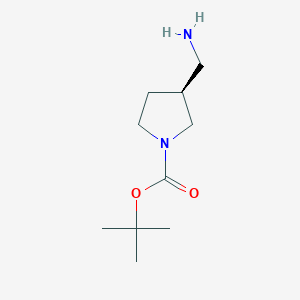

![2-O-benzyl 4a-O-methyl 7-chloro-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-2,4a-dicarboxylate](/img/structure/B175696.png)
